molecular formula C10H15NO3S B4453962 N-(2-ethoxybenzyl)methanesulfonamide

N-(2-ethoxybenzyl)methanesulfonamide

Cat. No.: B4453962
M. Wt: 229.30 g/mol
InChI Key: OHGUAZRFTOTMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Sulfonamide Chemistry

The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of medicinal chemistry. Historically, sulfonamides were among the first classes of synthetic antimicrobial agents, revolutionizing the treatment of bacterial infections before the widespread availability of penicillin. nih.gov The versatility of the sulfonamide core allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse pharmacological properties. glpbio.com

The general structure of a sulfonamide allows for substitution at the nitrogen atom and on the aromatic ring, giving rise to a broad spectrum of biological activities. These activities extend far beyond antimicrobial effects and include roles as anticancer, anti-inflammatory, antiviral, and diuretic agents. glpbio.comnih.gov The synthesis of sulfonamides is generally straightforward, often involving the reaction of a sulfonyl chloride with an amine. google.comorganic-chemistry.org This synthetic accessibility has contributed to their widespread investigation in academic and industrial research.

N-(2-ethoxybenzyl)methanesulfonamide is an example of an N-substituted sulfonamide. In this subclass, the nitrogen atom of the sulfonamide group is bonded to an organic substituent, in this case, a 2-ethoxybenzyl group. This substitution pattern is a key area of exploration in medicinal chemistry, as the nature of the N-substituent can significantly influence the compound's biological activity, physicochemical properties, and target selectivity.

Significance in Chemical Biology and Medicinal Chemistry Research

While specific, in-depth research publications solely focused on this compound are not widely available in the public domain, its potential significance can be inferred from research on structurally related N-substituted sulfonamides. A key area of interest for compounds of this class is in the modulation of glutamate (B1630785) receptor function. A United States patent describes a series of N-substituted sulfonamide derivatives for their utility in potentiating glutamate receptor function, which could be relevant for treating a variety of psychiatric and neurological disorders. google.com Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous physiological and pathological processes. nih.govnih.gov Modulators of these receptors are of significant interest for conditions such as depression and other neurological diseases. nih.gov

The general synthesis of N-substituted sulfonamides, as described in the patent, involves the reaction of an appropriate amine with a sulfonyl chloride in the presence of a base like triethylamine (B128534). google.com While this patent does not explicitly name this compound as a tested compound, its structure falls within the scope of the described invention, suggesting its potential as a glutamate receptor modulator.

Furthermore, research into other N-benzyl sulfonamide derivatives has revealed a wide array of biological activities. For instance, certain N-benzyl sulfonamides have been investigated for their potential as anticancer agents, showing activity against various cancer cell lines. researchgate.net Other studies have explored similar structures for their antimicrobial properties. nih.gov The exploration of N-benzyl sulfonamides as inhibitors of specific enzymes, such as carbonic anhydrase, is another active area of research with implications for treating conditions like glaucoma and certain types of cancer. nih.gov

The significance of this compound in chemical biology and medicinal chemistry, therefore, lies in its potential to be a scaffold for the development of new therapeutic agents. Its structure represents a point of departure for further chemical modification and biological evaluation. The ethoxybenzyl group can be systematically altered to probe structure-activity relationships, aiming to optimize potency and selectivity for a particular biological target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-3-14-10-7-5-4-6-9(10)8-11-15(2,12)13/h4-7,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGUAZRFTOTMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for N 2 Ethoxybenzyl Methanesulfonamide

Established Synthetic Routes

The most fundamental and widely employed method for the synthesis of N-(2-ethoxybenzyl)methanesulfonamide involves the nucleophilic attack of a primary amine on a sulfonyl chloride. This approach is a cornerstone of sulfonamide synthesis due to its reliability and the ready availability of the starting materials.

Nucleophilic Acylation Approaches from Primary Amines and Sulfonyl Chlorides

The synthesis of this compound is classically achieved through the reaction of 2-ethoxybenzylamine (B1581976) with methanesulfonyl chloride. researchtrends.net This reaction is a form of nucleophilic acylation, where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds with the departure of the chloride ion as a leaving group, resulting in the formation of the N-S sulfonamide bond. A base is typically required to neutralize the hydrochloric acid generated during the reaction. researchtrends.net

The general reaction is as follows:

2-ethoxybenzylamine + methanesulfonyl chloride → this compound + HCl

This method is analogous to the synthesis of other N-benzylsulfonamides, which are often prepared by treating a primary amine with a sulfonyl chloride. drexel.eduresearchgate.netnih.gov

Optimization of Reaction Conditions: Solvent Effects and Basicity

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. The choice of solvent and base plays a critical role in the outcome of the reaction.

Solvent Effects: The solvent must be inert to the reactants and capable of dissolving both the amine and the sulfonyl chloride. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used solvents for this type of reaction. thieme-connect.com The polarity of the solvent can influence the reaction rate, with more polar solvents potentially accelerating the reaction.

Basicity: A base is essential to scavenge the HCl produced during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. researchtrends.net Common bases include tertiary amines such as triethylamine (B128534) and pyridine (B92270). The strength of the base can impact the reaction; a base that is too strong may lead to side reactions, while a base that is too weak may not effectively neutralize the acid, leading to lower yields. In some cases, an excess of the primary amine reactant can also serve as the base.

The following table summarizes typical reaction conditions used in the synthesis of analogous sulfonamides, which can be adapted for the synthesis of this compound.

AmineSulfonyl ChlorideSolventBaseTemperatureYield (%)Reference
Benzylamine (B48309)p-Toluenesulfonyl chlorideDichloromethaneTriethylamineRoom Temperature>90 nih.gov
Substituted BenzylaminesMethanesulfonyl chlorideDichloromethaneTriethylamine0 °C to Room Temp85-95 mdpi.com
2-Amino-benzothiazolesMethanesulfonyl chloridePyridinePyridineNot specifiedNot specified nih.govresearchgate.net

Advanced Synthetic Transformations and Derivatization

Beyond the primary synthesis, the this compound scaffold can be further modified to create a diverse range of analogues. These advanced transformations can involve functional group interconversions, coupling reactions to build more complex structures, and considerations for stereoselective synthesis.

Exploration of Functional Group Interconversions

Functional group interconversions are a key strategy in organic synthesis to modify a molecule's properties and to prepare it for further reactions. nih.govnih.gov For this compound, several functional groups could be targeted for transformation. For example, the ethoxy group on the benzyl (B1604629) ring could be cleaved to yield the corresponding phenol, which could then be re-alkylated or used in other reactions. The aromatic ring itself can undergo electrophilic substitution reactions, though the directing effects of the ethoxy and sulfonamide-substituted methylene (B1212753) groups would need to be considered.

Coupling Reactions for Complex Structure Generation

To generate more complex molecular architectures based on the this compound core, various cross-coupling reactions can be employed. researchgate.net For instance, if a halogen were present on the aromatic ring, palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings could be used to form new carbon-carbon or carbon-heteroatom bonds.

A relevant example is the Sonogashira cross-coupling of N-(4-iodo-2-phenoxyphenyl)methanesulfonamide with 3-phenoxyprop-1-yne, which demonstrates that the sulfonamide group is tolerant of these reaction conditions. nih.gov This suggests that a similarly halogenated derivative of this compound could be a versatile building block for creating more elaborate structures.

Stereoselective Synthesis Considerations for Analogues

The development of chiral analogues of this compound requires stereoselective synthetic methods. If a chiral center were to be introduced, for example, at the benzylic position or on a substituent, asymmetric synthesis strategies would be necessary.

One common approach is the use of a chiral auxiliary. drexel.edunih.govacs.org A chiral amine could be used as the starting material, or a chiral auxiliary could be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, chiral sulfinamides, which can be prepared with high enantiomeric purity using chiral auxiliaries like quinine, are valuable precursors for the synthesis of other chiral sulfur-containing compounds. researchgate.netnih.govacs.orgnih.gov

Catalytic asymmetric synthesis is another powerful tool. researchtrends.net Chiral catalysts, such as those based on transition metals with chiral ligands, can be used to achieve enantioselective transformations. For example, the asymmetric reduction of a ketone or imine precursor to a chiral alcohol or amine, respectively, could be a key step in the synthesis of a chiral analogue. The development of chiral Brønsted acids as organocatalysts has also shown promise in the asymmetric synthesis of related heterocyclic compounds. mcgill.ca

Scalability and Efficiency in Laboratory Synthesis

The laboratory-scale synthesis of this compound is principally achieved through the sulfonylation of 2-ethoxybenzylamine with methanesulfonyl chloride. This reaction is a well-established and versatile method for the formation of sulfonamide bonds. The general approach involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. google.com The scalability and efficiency of this synthesis are influenced by several factors, including the choice of reagents, solvent, reaction temperature, and purification method.

A common laboratory procedure involves dissolving 2-ethoxybenzylamine in a suitable solvent, such as dichloromethane or tetrahydrofuran. A base, typically an amine like triethylamine or pyridine, is added to the solution. google.com The reaction mixture is then cooled in an ice bath before the dropwise addition of methanesulfonyl chloride. The use of pyridine as both a base and a solvent has been documented in similar reactions. google.com The reaction is typically stirred at a low temperature initially and then allowed to warm to room temperature to ensure completion.

The efficiency of the synthesis, often measured by the reaction yield, can be quite high for this type of transformation. For analogous reactions involving the N-alkylation of sulfonamides or the reaction of amines with sulfonyl chlorides, isolated yields can range from good to excellent. google.comgoogle.com For instance, the N-benzylation of various aryl sulfonamides has been reported with an average yield of 85%. google.com

For scaling up the synthesis from milligram to gram or multi-gram quantities in a laboratory setting, several considerations must be addressed to maintain efficiency and safety. The exothermic nature of the reaction between methanesulfonyl chloride and the amine requires careful temperature control, especially during the addition of the sulfonyl chloride. On a larger scale, the rate of addition may need to be slower, and a more efficient cooling bath might be necessary to maintain the desired temperature range (e.g., 0-5 °C).

The choice of solvent and base also impacts scalability. While pyridine is effective, its removal during workup on a larger scale can be cumbersome. Alternative bases like triethylamine or even an inorganic base such as potassium carbonate can be employed. google.com The use of a solvent like a nitroalkane has been patented as a method to facilitate the separation of the amine hydrochloride salt byproduct, which precipitates and can be removed by filtration at an elevated temperature. google.com This could offer an advantage in simplifying the purification process on a larger scale.

Workup and purification are critical steps for obtaining the final product with high purity. A typical laboratory-scale workup involves quenching the reaction with water, followed by extraction of the product into an organic solvent. The organic layer is then washed with dilute acid to remove any remaining amine, followed by a wash with brine, drying over an anhydrous salt like sodium sulfate, and concentration under reduced pressure. Purification is often achieved by recrystallization or column chromatography. For larger quantities, recrystallization is generally a more efficient and scalable purification technique compared to chromatography.

The table below summarizes key parameters and findings relevant to the laboratory synthesis of sulfonamides, which can be applied to the synthesis of this compound.

ParameterLaboratory-Scale DetailsScalability Considerations
Reactants 2-ethoxybenzylamine, Methanesulfonyl chlorideEnsure high purity of starting materials.
Base Pyridine, Triethylamine, Potassium Carbonate google.comgoogle.comChoice of base can impact workup and cost on a larger scale. Inorganic bases may simplify purification. google.com
Solvent Dichloromethane, Tetrahydrofuran, Nitroalkane google.comSolvent choice affects reaction temperature, solubility of byproducts, and ease of removal.
Temperature 0 °C to room temperatureStrict temperature control is crucial to manage exothermicity during scale-up.
Reaction Time Typically a few hours to overnight google.comMay need to be optimized for larger batches to ensure complete conversion.
Purification Column Chromatography, RecrystallizationRecrystallization is generally more scalable and cost-effective for larger quantities.
Typical Yield Good to Excellent (based on analogous reactions) google.comMaintaining high yields on a larger scale depends on effective control of reaction parameters.

Spectroscopic Characterization Techniques and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides precise information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy identifies the different types of protons in a molecule, their relative numbers, and their connectivity. For N-(2-ethoxybenzyl)methanesulfonamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethoxy group, the benzyl (B1604629) moiety, the aromatic ring, the methanesulfonamide (B31651) group, and the N-H proton.

Detailed analysis of chemical shifts (δ), signal multiplicity (splitting patterns), and integration values would confirm the presence of each structural component. While specific experimental data for this compound is not available in the cited literature, the expected signals can be predicted based on its structure.

Table 1: Predicted ¹H NMR Signals for this compound

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Notes
CH₃ (Ethanol)Triplet (t)Triplet (t)Coupled to the -OCH₂- protons.
OCH₂ (Ethanol)Quartet (q)Quartet (q)Coupled to the methyl protons.
CH₂ (Benzyl)Doublet (d)Doublet (d)Coupled to the N-H proton.
CH₃ (Methanesulfonyl)Singlet (s)Singlet (s)No adjacent protons to couple with.
NH (Sulfonamide)Triplet (t) or Broad SingletTriplet (t) or Broad SingletCoupled to the benzyl CH₂ protons; may be broad.
Aromatic ProtonsMultiplet (m)Multiplet (m)Four protons on the benzene (B151609) ring, appearing in the aromatic region.

Note: This table represents predicted signals. No experimental data was found in the searched literature.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would confirm the number of different carbon environments and provide information about their electronic state (aliphatic, aromatic, attached to electronegative atoms).

Although specific experimental values are not documented in the reviewed sources, the anticipated carbon signals are outlined below.

Table 2: Predicted ¹³C NMR Signals for this compound

Carbon Assignment Expected Chemical Shift (ppm) Range
CH₃ (Ethanol)10-20
CH₃ (Methanesulfonyl)35-45
CH₂ (Benzyl)45-55
OCH₂ (Ethanol)60-70
Aromatic Carbons110-135
Aromatic Carbon (C-O)155-165
Aromatic Carbon (C-CH₂)125-135

Note: This table represents predicted signals. No experimental data was found in the searched literature.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to investigate the three-dimensional structure and preferred conformation of this compound in solution. These experiments can reveal through-space interactions between protons that are close to each other, providing insights into the spatial arrangement of the benzyl and ethoxy groups relative to the sulfonamide linkage. Conformational analysis of similar sulfonamide-containing molecules has been performed using these methods. researchgate.net However, no studies applying advanced NMR techniques specifically to this compound were identified in the literature search.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR spectroscopy is particularly useful for identifying key functional groups due to their characteristic absorption frequencies. For this compound, the IR spectrum would be expected to display absorption bands confirming the presence of the N-H bond in the sulfonamide, the S=O bonds of the sulfonyl group, the C-O ether linkage, and aromatic C-H bonds. While a specific experimental IR spectrum for the title compound was not located, the expected characteristic vibrational frequencies for its functional groups are well-established. researchgate.net

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Sulfonamide)Stretching3200-3400
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
S=O (Sulfonyl)Asymmetric Stretching1320-1360
S=O (Sulfonyl)Symmetric Stretching1140-1180
C-O-C (Ether)Stretching1200-1275 (Aromatic)
N-S (Sulfonamide)Stretching875-935

Note: This table represents predicted absorption ranges based on known functional group frequencies. No experimental data was found in the searched literature.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric S=O stretch of the sulfonamide group, as well as vibrations of the aromatic ring, would be expected to produce strong signals in the Raman spectrum. Similar to other spectroscopic data for this specific compound, no experimentally obtained Raman spectra were found in the reviewed literature. Theoretical computations and analysis on related sulfonamide structures suggest that Raman spectroscopy can be a powerful tool for detailed structural and conformational studies. researchgate.net

Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₀H₁₅NO₃S).

When subjected to electron ionization (EI), the molecule undergoes fragmentation, breaking at its weakest bonds to form a series of characteristic ions. The analysis of the mass-to-charge ratio (m/z) of these fragments provides a roadmap to the molecule's structure. The fragmentation of organic molecules is a predictable process, often involving the cleavage of bonds adjacent to functional groups to form stable carbocations or radical cations. libretexts.org

Key fragmentation pathways for this compound would likely include:

Benzylic Cleavage: The most probable initial fragmentation is the cleavage of the C-N bond between the benzyl group and the sulfonamide nitrogen. This is favored due to the formation of a stable, resonance-stabilized 2-ethoxybenzyl cation.

Sulfonamide Fragmentation: Cleavage can occur within the methanesulfonamide moiety itself, such as the loss of the methyl group (•CH₃) or the entire sulfonyl group (•SO₂CH₃).

Ether Fragmentation: The ethoxy group may fragment through the loss of an ethylene (B1197577) molecule (C₂H₄) via a rearrangement process.

The resulting mass spectrum would exhibit a molecular ion peak [M]⁺• and several key fragment ion peaks.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment StructureFragment NamePredicted m/zFragmentation Pathway
[C₁₀H₁₅NO₃S]⁺•Molecular Ion229.08Ionization of parent molecule
[C₉H₁₁O]⁺2-Ethoxybenzyl Cation135.08Cleavage of the benzylic C-N bond
[C₇H₇O]⁺Hydroxytropylium Ion107.05Loss of ethylene (C₂H₄) from the 2-ethoxybenzyl cation
[CH₄NO₂S]⁺Methanesulfonamide Cation Radical94.00Cleavage of the benzylic C-N bond
[CH₃SO₂]⁺Methanesulfonyl Cation79.99Cleavage of the N-S bond

This interactive table summarizes the most likely fragmentation patterns based on established chemical principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower to higher energy molecular orbitals. utoronto.ca This technique is particularly useful for analyzing molecules with conjugated π systems, known as chromophores. utoronto.ca

The this compound molecule contains a substituted benzene ring, which acts as the primary chromophore. The lone pairs of electrons on the oxygen of the ethoxy group and the nitrogen of the sulfonamide group act as auxochromes. These auxochromes interact with the π-electron system of the benzene ring, typically causing a shift in the absorption maxima to longer wavelengths (a bathochromic shift) and an increase in absorption intensity (a hyperchromic effect). utoronto.ca

The electronic transitions responsible for UV absorption in this molecule are primarily π → π* transitions associated with the aromatic ring. These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. Weaker n → π* transitions, involving the non-bonding electrons on oxygen and nitrogen, may also occur. epa.govnih.gov

While a specific experimental spectrum is not publicly available, the absorption maxima (λmax) can be predicted based on similar aromatic structures. Substituted benzenes typically exhibit two main absorption bands: a strong primary band (E-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm.

Table 2: Predicted UV-Vis Absorption Data for this compound

Transition TypeChromophore/Electrons InvolvedPredicted λmax Region (nm)
π → πBenzene Ring π System~210-230
π → πBenzene Ring π System (Benzenoid Band)~260-280
n → πN/O Non-bonding Electrons to Ring π System~280-300 (often weak and overlapped)

This interactive table outlines the expected electronic transitions and their corresponding absorption regions.

Integrated Spectroscopic Approaches for Comprehensive Characterization

While individual spectroscopic techniques provide valuable data, a conclusive structural elucidation of this compound requires an integrated approach, combining the results from multiple methods. nih.gov The synergy between Mass Spectrometry (MS), UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a complete and unambiguous characterization. nih.govresearchgate.net

Mass Spectrometry (MS): As detailed in section 3.3, MS would confirm the compound's molecular formula (C₁₀H₁₅NO₃S) via its molecular ion peak and provide key structural clues through its fragmentation pattern, such as the presence of the 2-ethoxybenzyl moiety.

UV-Visible (UV-Vis) Spectroscopy: As covered in section 3.4, the UV-Vis spectrum would confirm the presence of the conjugated aromatic system and the influence of the ethoxy and sulfonamide auxochromes on its electronic structure. utoronto.caepa.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of:

N-H stretch: A band around 3200-3300 cm⁻¹ for the sulfonamide N-H group.

C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

S=O stretches: Two strong bands, typically around 1350-1320 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric), which are characteristic of the sulfonamide group.

C=C stretches: Aromatic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

C-O stretch: A strong band for the aryl-alkyl ether linkage, typically found in the 1250-1200 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide the definitive carbon-hydrogen framework of the molecule.

¹H NMR: Would show distinct signals for each type of proton: a triplet and a quartet for the ethoxy group (-OCH₂CH₃), a singlet for the sulfonamide methyl group (-SO₂CH₃), a doublet for the benzylic methylene (B1212753) group (-CH₂-), a multiplet for the four aromatic protons, and a signal for the N-H proton. The coupling patterns would confirm the connectivity between these groups.

¹³C NMR: Would show ten distinct signals, one for each carbon atom in the unique chemical environments of the molecule, confirming the total carbon count and the presence of aromatic, ether, and aliphatic carbons.

By combining the molecular formula from MS, the functional groups from IR, the electronic system from UV-Vis, and the precise atomic connectivity from NMR, the structure of this compound can be determined with complete confidence. nih.gov

Computational and Theoretical Investigations of N 2 Ethoxybenzyl Methanesulfonamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide insights into the electronic structure and geometry of a compound.

Density Functional Theory (DFT) Applications in Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By approximating the electron density of a system, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For N-(2-ethoxybenzyl)methanesulfonamide, DFT would be employed to find the minimum energy conformation, which is crucial for understanding its reactivity and interactions with biological targets. The choice of functional and basis set, such as B3LYP/6-311G(d,p), is critical for obtaining reliable results.

Table 1: Hypothetical Data Table of Optimized Geometrical Parameters for this compound using DFT

ParameterBond/AnglePredicted Value
Bond LengthC-SData not available
S-NData not available
N-C (benzyl)Data not available
C-O (ethoxy)Data not available
Bond AngleC-S-NData not available
S-N-CData not available
Dihedral AngleC-S-N-CData not available
O-C-C-NData not available

This table illustrates the type of data that would be generated from a DFT geometry optimization study. Actual values are pending experimental or computational analysis.

Prediction of Electronic Spectra and Molecular Orbitals

The electronic properties of a molecule, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated using quantum chemical methods. The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of a molecule's chemical reactivity and stability. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis spectra) of a compound, which is essential for its characterization. For this compound, these calculations would reveal its electronic behavior and potential for charge transfer interactions.

Conformational Analysis through Computational Modeling

The flexibility of a molecule and the different shapes it can adopt, known as conformations, are critical for its biological activity. Computational modeling provides powerful tools to explore the conformational landscape of a molecule.

Exploration of Stable Isomers and Rotational Barriers

This compound possesses several rotatable bonds, leading to a variety of possible conformations. Computational methods can be used to perform a systematic search for stable isomers and to calculate the energy barriers for rotation around key single bonds. Understanding these rotational barriers is important as they determine the flexibility of the molecule and the accessibility of different bioactive conformations. For instance, the rotation around the S-N and N-C bonds would be of particular interest.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics applies computational methods to analyze chemical data and to develop models that predict the activity of compounds. Quantitative Structure-Activity Relationship (QSAR) is a key chemoinformatic technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

A QSAR study on a series of analogs of this compound would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their measured biological activity. The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Molecular Descriptors and Their Correlation with Biological Activity Parameters

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be categorized into various types, including constitutional, topological, physicochemical, and quantum-chemical descriptors. In drug discovery, these parameters are often used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that correlate the chemical structure of a compound with its biological activity.

For this compound, specific experimental data correlating its molecular descriptors to a particular biological activity are not available in the reviewed literature. However, its fundamental molecular properties can be calculated using computational software. These predicted values are crucial for initial assessments of drug-likeness, such as evaluating its adherence to Lipinski's Rule of Five, which predicts the potential for oral bioavailability.

Below is a table of computationally predicted molecular descriptors for this compound.

DescriptorPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₀H₁₅NO₃SDescribes the elemental composition of the molecule.
Molecular Weight229.3 g/mol Influences absorption and distribution; typically <500 Da for oral drugs.
XLogP31.8A measure of lipophilicity, affecting solubility, absorption, and plasma protein binding.
Hydrogen Bond Donors1The N-H group in the sulfonamide can donate a hydrogen bond.
Hydrogen Bond Acceptors3The oxygen atoms in the ethoxy and sulfonyl groups can accept hydrogen bonds.
Topological Polar Surface Area (TPSA)54.6 ŲPredicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Rotatable Bond Count5Indicates molecular flexibility, which influences binding to target proteins.

These values are computationally predicted and have not been experimentally verified in the available literature.

A correlation study, if conducted, would involve synthesizing a series of analogues of this compound, measuring their biological activity against a specific target, and then using statistical methods to determine which combination of the descriptors listed above best predicts this activity. Such a study would be essential for understanding the structure-activity relationship (SAR) and guiding the design of more potent compounds.

Virtual Screening Methodologies for Lead Compound Identification

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. VS can be broadly divided into two categories: structure-based and ligand-based screening.

There are no specific published studies where this compound was identified as a lead compound through a virtual screening campaign. In a hypothetical scenario, its discovery could proceed as follows:

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, a library of compounds could be docked into the target's binding site computationally. Compounds would be scored and ranked based on their predicted binding affinity and conformational fit. This compound might be selected as a "hit" if it consistently receives a favorable docking score.

Ligand-Based Virtual Screening (LBVS): In the absence of a known target structure, a model (pharmacophore) can be built based on the chemical features of known active molecules. This pharmacophore model—defining the essential spatial arrangement of features like hydrogen bond donors/acceptors, and hydrophobic regions—would then be used to screen a database for compounds possessing similar features. This compound could be identified if its structure matches the pharmacophore hypothesis.

Following identification as a hit, the compound would undergo biological assays to confirm its activity, and if active, it would be considered a lead compound for further optimization.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein) to form a stable complex. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand, characterized by a scoring function that often estimates the binding free energy.

Specific molecular docking studies detailing the interaction of this compound with a biological target are not present in the available scientific literature. For such a study to be conducted, a specific protein target would need to be identified.

A theoretical molecular docking workflow for this compound would involve:

Preparation of the Receptor: Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating a low-energy 3D conformation of this compound.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to systematically explore possible binding poses of the ligand within the active site of the receptor.

Analysis of Results: The resulting poses would be ranked by a scoring function. The best-ranked pose would be analyzed to predict key interactions.

The predicted interactions would be crucial for understanding the compound's mechanism of action. A hypothetical table of results from a docking study is presented below.

ParameterHypothetical FindingInterpretation
Target Protein e.g., Carbonic Anhydrase IIA well-known target for sulfonamide-based drugs.
Binding Energy e.g., -7.5 kcal/molA negative value indicating a potentially stable binding interaction.
Interacting Residues e.g., His94, Thr199, Val121Specific amino acids in the active site predicted to form bonds with the ligand.
Key Interactions Hydrogen bond from sulfonamide N-H to Thr199; Hydrophobic interaction between the ethoxybenzyl group and a hydrophobic pocket.These specific interactions would anchor the ligand in the binding site and are key determinants of its affinity and selectivity.

The data in this table is purely illustrative to demonstrate the output of a molecular docking study and is not based on actual experimental or computational results for this compound.

Mechanistic Studies of N 2 Ethoxybenzyl Methanesulfonamide and Its Analogues at the Molecular and Cellular Level

Investigation of Binding Affinities and Receptor Interaction Profiles

While specific binding affinity data for N-(2-ethoxybenzyl)methanesulfonamide is not extensively detailed in publicly available literature, the methodologies for assessing such interactions are well-established through studies of analogous sulfonamide-containing compounds.

Ligand binding assays are fundamental techniques used to quantify the affinity of a compound for a specific receptor. These assays typically involve incubating the compound of interest with a preparation of the target receptor, often in the presence of a radiolabeled ligand that is known to bind to the receptor. By measuring the displacement of the radioligand, the binding affinity of the test compound can be determined and is commonly expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

For example, in the study of biphenylsulfonamide endothelin (ET) receptor antagonists, researchers utilize membranes from cells expressing specific receptor subtypes, such as ETₐ or ETₑ. nih.gov Similarly, the investigation of N-(alkyloxycarbonyl)thiophene sulfonamides as angiotensin II type 2 (AT₂) receptor ligands involves synthesizing a series of derivatives and assessing their binding affinity, which can yield potent binders with Kᵢ values in the nanomolar range. nih.gov These methodologies, while applied to different sulfonamide scaffolds, represent the standard approach for characterizing the receptor binding profile of compounds like this compound.

Many receptors exist as multiple subtypes, and a compound's selectivity for one subtype over others is a critical aspect of its pharmacological profile. This selectivity can determine its therapeutic efficacy and potential for off-target effects. Analysis of receptor subtype selectivity is a key part of the drug discovery process for sulfonamide-based compounds.

For instance, research into biphenylsulfonamide endothelin antagonists led to the discovery of compounds with exceptional selectivity for the ETₐ receptor over the ETₑ receptor, with one analogue demonstrating an 80,000-fold selectivity. nih.gov This high degree of selectivity was achieved through systematic structure-activity relationship (SAR) studies, modifying substituents on the biphenylsulfonamide core to optimize interactions with the target receptor. nih.gov Such analyses are crucial for developing agents that target a specific biological pathway while minimizing interactions with others.

Enzymatic Inhibition Studies (e.g., Carbonic Anhydrase Inhibition)

A significant area of research for sulfonamide-containing compounds, including analogues of this compound, is their activity as enzyme inhibitors. The carbonic anhydrases (CAs) are a particularly important family of metalloenzymes targeted by these molecules. nih.gov

The primary mechanism by which sulfonamides inhibit carbonic anhydrases involves the interaction of the sulfonamide group with the zinc ion (Zn²⁺) located in the enzyme's active site. nih.gov In its deprotonated state, the nitrogen atom of the sulfonamide group acts as a fourth ligand to the zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. nih.gov This coordination disrupts the reversible hydration of carbon dioxide to bicarbonate, effectively inhibiting the enzyme. nih.gov

Studies on N-substituted sulfonamides reveal that the nature of the substituent on the sulfonamide nitrogen can influence the binding mode and selectivity. Steric hindrance from the N-substituent can cause the aromatic portion of the inhibitor to rotate within the active site cavity, altering its interactions with nearby amino acid residues like Val121. nih.gov This highlights how modifications to the core structure can fine-tune the inhibitory profile against different CA isoforms. nih.gov

The potency and selectivity of enzyme inhibitors are quantified through kinetic studies, which determine the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher affinity of the inhibitor for the enzyme. Research on various sulfonamide analogues has provided detailed kinetic data against several human carbonic anhydrase (hCA) isoforms.

For example, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties were evaluated for their inhibition of hCA I, II, IX, and XII. nih.gov The results demonstrate a wide range of potencies and selectivities, highlighting how structural modifications influence the kinetic profile of inhibition. One analogue, a dihydroindene-fused pyrazole, showed particularly potent inhibition of hCA IX with a Kᵢ of 6.1 nM. nih.gov

Below is an interactive table summarizing the inhibition data for selected sulfonamide analogues against four human carbonic anhydrase isoforms.

Data sourced from Molecules (2021). nih.gov

Cellular Pathway Modulation in Research Models

The interaction of a compound with its molecular target ultimately leads to changes in cellular behavior. Studies on analogues of this compound in various research models have revealed modulation of key cellular pathways, particularly those involved in cell proliferation and survival.

For instance, certain benzenesulfonamide (B165840) analogues have been investigated for their effects on cancer cells. One such analogue, AL106, was identified as a potential anti-glioblastoma (GBM) agent. nih.gov It was shown to reduce the proliferation of U87 GBM cells in a dose-dependent manner, with an IC₅₀ value of 58.6 µM. nih.gov In silico analysis suggested that this effect could be mediated through interactions with the Tropomyosin receptor kinase A (TrkA), a key component of signaling pathways that regulate cell growth and survival. nih.gov

Other research on coumarin (B35378) sulfonamide hybrids has demonstrated their ability to induce apoptosis (programmed cell death) in cancer cells. mdpi.com One derivative was found to upregulate the expression of caspase-3, a critical executioner enzyme in the apoptotic cascade, and increase the levels of reactive oxygen species (ROS) in breast cancer cells. mdpi.com Similarly, novel N-substituted benzimidazole-derived Schiff bases, which can be considered structural analogues, have shown selective antiproliferative activity against various human cancer cell lines, including those for pancreatic cancer and T-cell leukemia, with IC₅₀ values in the low micromolar range. mdpi.com These findings illustrate that sulfonamide-based compounds can modulate fundamental cellular processes like proliferation and apoptosis, providing a basis for their investigation as potential therapeutic agents.

Elucidation of Signal Transduction Pathway Interventions

The signal transduction pathway associated with MrgX1 activation offers a clear framework for understanding the potential mechanism of action. MrgX1 is a G-protein-coupled receptor (GPCR) that, upon activation, can modulate downstream signaling cascades to influence neuronal excitability. pnas.orgnih.gov

Studies on the analogue ML382 have elucidated its intervention in the MrgX1 signaling pathway. ML382 acts as a PAM, meaning it does not activate the receptor directly but enhances the effect of the endogenous agonist. tocris.comrndsystems.commedchemexpress.com In the context of MrgX1, the endogenous agonist is a peptide fragment of proenkephalin A, such as BAM8-22 . medchemexpress.comadooq.com

The key mechanistic steps are as follows:

Potentiation of Agonist Activity : ML382 significantly increases the potency of BAM8-22 at the MrgX1 receptor. For instance, in the presence of ML382, the concentration of BAM8-22 required to achieve a half-maximal inhibitory effect (IC50) on calcium currents is substantially reduced. medchemexpress.com

Modulation of Ion Channels : The activation of MrgX1 by its agonist, potentiated by ML382, leads to the inhibition of high-voltage-activated calcium channels (ICa) in dorsal root ganglion (DRG) neurons. pnas.orgmedchemexpress.com

Inhibition of Synaptic Transmission : The reduction in calcium influx at the presynaptic terminals of sensory neurons results in decreased release of excitatory neurotransmitters. This has been observed as an inhibition of evoked excitatory postsynaptic currents (eEPSCs) in the dorsal horn of the spinal cord. pnas.org

This signaling cascade ultimately leads to a reduction in the transmission of pain signals, highlighting the therapeutic potential of MrgX1 PAMs. pnas.orgnih.gov The activity of ML382 is highly selective for MrgX1, with no significant effects on a wide panel of other GPCRs, ion channels, and transporters. tocris.comrndsystems.com

Table 1: Effect of ML382 on the Potency of BAM8-22 at the MrgX1 Receptor

ML382 ConcentrationBAM8-22 IC50 for ICa Inhibition
0 µM (Control)0.66 ± 0.05 µM
0.1 µM0.43 ± 0.02 µM
1 µM0.25 ± 0.02 µM
10 µM0.06 ± 0.01 µM
30 µM0.08 ± 0.01 µM
Data from MedchemExpress, demonstrating the dose-dependent enhancement of BAM8-22 potency by ML382. medchemexpress.com

In Vitro Cellular Assays for Biological Probe Development

The identification and characterization of ML382 as a biological probe for the MrgX1 receptor were achieved through a series of in vitro cellular assays. These assays are crucial for determining the potency, selectivity, and mechanism of action of a compound.

High-Throughput Screening (HTS) : The initial discovery of this class of compounds often begins with HTS. For the development of MrgX1 modulators, HEK293 cells stably transfected with the human MrgprX1 gene were utilized. nih.govnih.gov These engineered cell lines provide a robust system for screening large compound libraries.

Calcium Mobilization Assays : A common method for assessing GPCR activation is to measure changes in intracellular calcium levels. Fluorescence Imaging Plate Reader (FLIPR) assays are frequently employed for this purpose. In these assays, the ability of a compound to enhance the calcium mobilization induced by a sub-maximal concentration of an agonist (like BAM8-22) is quantified. nih.gov

Electrophysiological Assays : Patch-clamp electrophysiology on native DRG neurons is a key assay to validate the findings from transfected cell lines and to study the effects on ion channel function directly. These experiments demonstrated that ML382 enhances the BAM8-22-mediated inhibition of high-voltage-activated calcium currents (ICa). pnas.org Furthermore, recordings of evoked excitatory presynaptic currents (eEPSCs) in spinal cord slices confirmed the inhibitory effect on synaptic transmission. pnas.org

Selectivity and Specificity Assays : To ensure that the biological effects are mediated by the target receptor, a compound's activity is tested against a panel of other receptors and proteins. ML382 was shown to be highly selective for MrgX1 over the related MrgX2 and MrgC11 receptors, as well as a broad range of other GPCRs, ion channels, and transporters. tocris.comrndsystems.com

Metabolic Stability Assays : The viability of a compound as a biological probe or therapeutic lead is also dependent on its metabolic stability. In vitro assays using mouse and human liver microsomes are conducted to evaluate the rate at which the compound is metabolized. nih.gov

Table 2: Summary of In Vitro Cellular Assays for the Characterization of MrgX1 Positive Allosteric Modulators

Assay TypeCell/System UsedPurposeKey Finding for ML382
High-Throughput Screening (HTS) / Calcium MobilizationHEK293 cells with stable hMrgprX1 expressionTo identify modulators of MrgX1.Identified as a positive allosteric modulator with an EC50 of 190 nM. medchemexpress.com
Electrophysiology (Patch-Clamp)Dorsal Root Ganglion (DRG) neuronsTo measure the effect on ion channel currents.Enhanced BAM8-22-induced inhibition of ICa. pnas.org
Electrophysiology (Synaptic Transmission)Spinal cord slicesTo assess the impact on neuronal communication.Potentiated the inhibition of eEPSCs by BAM8-22. pnas.org
Selectivity ProfilingPanel of various GPCRs, ion channels, and transportersTo determine target specificity.Highly selective for MrgX1. tocris.comrndsystems.com
Metabolic StabilityMouse and human liver microsomesTo evaluate metabolic degradation.Data used to guide further optimization of analogues. nih.gov

Research Applications and Utility of N 2 Ethoxybenzyl Methanesulfonamide

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study biological systems. While there is no specific information on N-(2-ethoxybenzyl)methanesulfonamide being used as a chemical probe, the sulfonamide functional group is present in various known probes. In theory, a molecule like this compound could be developed as a probe if it were found to selectively interact with a specific biological target.

Role in Lead Compound Generation for Target-Specific Research

Lead compounds are starting points for the development of new drugs. The sulfonamide scaffold is a common feature in many clinically used drugs. It is plausible that this compound could be synthesized as part of a library of compounds in a drug discovery program to be screened against a specific biological target. However, no such studies specifically mentioning this compound were identified.

Utilization in Scaffold Diversity and Medicinal Chemistry Libraries

Medicinal chemistry libraries are large collections of compounds used for high-throughput screening to identify new drug leads. The sulfonamide moiety is a versatile functional group that can be readily modified, making it a valuable component for generating scaffold diversity in these libraries. While this compound could be included in such a library, there is no available data confirming its inclusion in any specific screening collection.

Contribution to Understanding Structure-Activity Relationships in Sulfonamide Class

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, helping to understand how the chemical structure of a compound influences its biological activity. The systematic modification of a basic scaffold, such as a sulfonamide, and the subsequent evaluation of the biological activity of the resulting analogs, allows for the elucidation of SAR. While numerous SAR studies have been conducted on various classes of sulfonamides, no studies were found that specifically included this compound to contribute to the understanding of SAR within this class.

Future Research Directions and Emerging Methodologies

Novel Synthetic Approaches for N-(2-ethoxybenzyl)methanesulfonamide Analogues

The future of this compound research is intrinsically linked to the development of innovative and efficient synthetic strategies for its analogues. The generation of a diverse chemical library is fundamental to exploring the structure-activity relationships (SAR) that govern the compound's properties.

One promising direction is the adoption of combinatorial chemistry coupled with parallel synthesis . This high-throughput approach would enable the rapid generation of a multitude of analogues by systematically modifying the core structure. For instance, variations could be introduced at three key positions: the ethoxy group on the benzyl (B1604629) ring, the substitution pattern of the aromatic ring, and the nature of the sulfonyl group.

Further advancements could be realized through the implementation of flow chemistry . This technique offers superior control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved purity, and enhanced safety profiles compared to traditional batch synthesis. The continuous nature of flow synthesis also allows for easier scalability, a crucial factor for producing larger quantities of promising candidates for further testing.

Another area of exploration is the use of novel catalytic systems . The development of more efficient and selective catalysts for the key bond-forming reactions, such as the sulfonylation of the benzylamine (B48309) precursor, could significantly streamline the synthetic process. This might involve exploring new metal-based catalysts or organocatalysts that can operate under milder conditions and with greater functional group tolerance.

Illustrative Analogue Generation Strategy:

Position of ModificationPotential ModificationsRationale for Modification
Ethoxy GroupMethoxy, Propoxy, Isopropoxy, HalogensTo probe the influence of steric bulk and electronics on activity.
Benzyl RingIntroduction of electron-donating or electron-withdrawing groupsTo modulate the electronic properties of the aromatic system.
Sulfonyl GroupEthanesulfonyl, Propanesulfonyl, ArylsulfonylTo investigate the impact of the sulfonamide moiety on potential interactions.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers a powerful toolkit for accelerating the research and development process by providing predictive insights into the properties and potential activities of this compound and its analogues.

Quantum mechanics (QM) calculations can be employed to accurately model the electronic structure of the molecule. This allows for the determination of key properties such as molecular orbital energies, electrostatic potential maps, and bond dissociation energies. This information is invaluable for understanding the compound's intrinsic reactivity and potential interaction points.

Molecular dynamics (MD) simulations provide a means to study the conformational flexibility of this compound in various environments, such as in solution or in the presence of a hypothetical biological target. By simulating the motion of the molecule over time, researchers can identify preferred conformations and understand how it might adapt to a binding site.

A crucial application of computational modeling is in virtual screening . By creating a virtual library of this compound analogues, these compounds can be computationally docked into the binding sites of known biological targets. This in silico approach can help to prioritize which analogues are most likely to be active, thereby focusing synthetic efforts on the most promising candidates.

Integration of High-Throughput Screening in Mechanistic Elucidation

High-throughput screening (HTS) is an essential technology for rapidly assessing the biological or biochemical activity of a large number of compounds. nih.govnih.gov For this compound and its synthesized analogues, HTS can be instrumental in identifying initial "hits" and elucidating their mechanisms of action. nih.gov

The development of cell-based assays is a primary application of HTS. These assays can be designed to measure a wide range of cellular responses, such as cell viability, proliferation, or the activation of specific signaling pathways. For example, a library of analogues could be screened for their ability to inhibit the growth of a particular cell line.

Biochemical assays represent another key HTS modality. These assays focus on the interaction of the compounds with isolated biological macromolecules, such as enzymes or receptors. This approach can provide direct evidence of target engagement and can be used to determine key parameters like the half-maximal inhibitory concentration (IC50).

The integration of HTS with other technologies, such as high-content imaging , can provide even deeper mechanistic insights. This allows for the simultaneous measurement of multiple cellular parameters, offering a more comprehensive picture of how a compound is affecting the cell.

Hypothetical HTS Funnel for Analogue Prioritization:

Screening StageAssay TypePurposeOutcome
Primary ScreenCell-Based Viability AssayTo identify all analogues with cytotoxic or cytostatic effects.A list of "hit" compounds.
Secondary ScreenTarget-Specific Biochemical AssayTo determine if the "hits" interact with a specific target of interest.Confirmation of on-target activity.
Tertiary ScreenHigh-Content ImagingTo characterize the cellular phenotype induced by the confirmed hits.Mechanistic insights and lead candidate selection.

Exploration of New Biological Targets and Research Applications

A key area of future research will be the identification of the biological targets of this compound and its analogues. This process, often referred to as target deconvolution , is critical for understanding the compound's mechanism of action and for identifying potential therapeutic applications.

One approach to target identification is affinity-based proteomics . This involves immobilizing an active analogue on a solid support and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins can then be identified using mass spectrometry.

Another powerful technique is chemogenomic profiling . This involves screening the compound against a panel of genetically modified cell lines, each with a known gene deletion or overexpression. The pattern of sensitivity or resistance across the cell line panel can provide clues about the compound's mechanism of action and its potential targets.

The discovery of novel biological targets could open up new avenues of research into various physiological and pathological processes. Depending on the nature of the identified targets, this compound and its derivatives could find applications as research tools to probe biological pathways or as starting points for the development of new therapeutic agents. The ultimate research applications will be dictated by the specific biological activities that are uncovered through rigorous screening and target identification efforts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-ethoxybenzyl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves reacting 2-ethoxybenzylamine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Optimization includes controlling reaction temperature (0–25°C), slow addition of sulfonyl chloride to avoid exothermic side reactions, and purification via column chromatography or recrystallization . For analogs, multi-step routes may involve protecting group strategies or coupling reactions with aryl halides using copper catalysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • 1H/13C NMR : Look for the sulfonamide NH proton (~10–12 ppm) and aromatic protons (6.5–8.0 ppm). Ethoxy groups show characteristic signals at ~1.4 ppm (CH3) and 4.0 ppm (CH2) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches at ~1150–1350 cm⁻¹ and N-H stretches at ~3250–3350 cm⁻¹ .
  • Mass Spectrometry (MS) : The molecular ion peak [M+H]+ should match the molecular weight (e.g., ~243 g/mol) .

Q. What biological activities have been reported for this compound, and what experimental assays are used to evaluate these activities?

  • Methodological Answer : Sulfonamide derivatives exhibit enzyme inhibition (e.g., tankyrase) and receptor modulation. Assays include:

  • Enzyme Inhibition : Fluorescence-based assays with purified enzymes (e.g., ADP-ribosylation assays for tankyrase) .
  • Cellular Activity : Cell viability assays (MTT) and Western blotting to assess downstream signaling (e.g., Wnt/β-catenin pathway modulation) .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound, and what challenges might arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is standard. Challenges include:

  • Crystal Quality : Twinning or disorder in the ethoxy/benzyl groups may require iterative refinement.
  • Hydrogen Bonding : Accurate placement of NH and hydroxyl hydrogens using difference Fourier maps.
  • Data Resolution : High-resolution data (>1.0 Å) is ideal for resolving sulfonamide geometry .

Q. What computational methods (e.g., DFT) are suitable for studying the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311G(d,p) to optimize geometry, calculate electrostatic potential maps, and analyze frontier molecular orbitals (HOMO-LUMO gaps). This predicts nucleophilic/electrophilic sites and reactivity in substitution reactions .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., tankyrase active site) .

Q. How can researchers analyze and resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

  • Methodological Answer :

  • Assay Variability : Compare cell lines (e.g., HEK293 vs. HCT116) and assay conditions (e.g., ATP concentration in kinase assays).
  • Structural Analogues : Test derivatives with modified substituents (e.g., halogenation at the benzene ring) to isolate activity-contributing groups .
  • Purity Verification : Use HPLC or LC-MS to rule out impurities affecting results .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound derivatives in drug discovery?

  • Methodological Answer :

  • Systematic Substitution : Synthesize derivatives with variations in the ethoxy group (e.g., replacing with methoxy or chloroethoxy) and evaluate IC50 values against target enzymes .
  • Pharmacophore Modeling : Identify critical hydrogen-bonding (sulfonamide NH) and hydrophobic (benzyl group) features using software like MOE or Discovery Studio .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxybenzyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxybenzyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.